molecular formula C11H13Cl2NO2 B11169855 2,6-dichloro-N-(1-methoxypropan-2-yl)benzamide

2,6-dichloro-N-(1-methoxypropan-2-yl)benzamide

Cat. No.: B11169855
M. Wt: 262.13 g/mol
InChI Key: QCIGHESYBDTLQT-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(1-methoxypropan-2-yl)benzamide is an organic compound with the molecular formula C10H11Cl2NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, and a methoxypropan-2-yl group attached to the nitrogen atom of the amide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(1-methoxypropan-2-yl)benzamide typically involves the following steps:

    Chlorination: The starting material, benzamide, undergoes chlorination to introduce chlorine atoms at the 2 and 6 positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Alkylation: The chlorinated benzamide is then subjected to alkylation with 1-methoxypropan-2-amine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropan-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,6-dichloro-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-(1-methoxypropan-2-yl)benzamide is unique due to the presence of the methoxypropan-2-yl group, which enhances its solubility and reactivity in various chemical reactions. This structural feature also contributes to its potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

2,6-dichloro-N-(1-methoxypropan-2-yl)benzamide

InChI

InChI=1S/C11H13Cl2NO2/c1-7(6-16-2)14-11(15)10-8(12)4-3-5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

QCIGHESYBDTLQT-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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